molecular formula C11H13N B11922201 2-Ethyl-1-methylindolizine CAS No. 88274-05-9

2-Ethyl-1-methylindolizine

Cat. No.: B11922201
CAS No.: 88274-05-9
M. Wt: 159.23 g/mol
InChI Key: WRKRGVANARCNBM-UHFFFAOYSA-N
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Description

2-Ethyl-1-methylindolizine is a nitrogen-containing heterocyclic compound that belongs to the indolizine family. Indolizines are known for their unique structural properties and diverse biological activities. The compound’s structure consists of a fused pyrrole and pyridine ring, making it an isomer of indole. This unique structure imparts significant chemical and biological properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1-methylindolizine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-ethylpyridine with methyl iodide in the presence of a base can lead to the formation of this compound . Another method involves the use of radical cyclization or cross-coupling reactions, which have gained attention due to their efficiency and high atom economy .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing scalable processes such as continuous flow synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-1-methylindolizine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethyl-1-methylindolizine has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Ethyl-1-methylindolizine is primarily attributed to its ability to interact with various molecular targets. The compound’s planar structure allows it to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, it can inhibit specific enzymes involved in cellular pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Uniqueness: 2-Ethyl-1-methylindolizine stands out due to its fused ring structure, which imparts unique electronic properties and biological activities.

Properties

CAS No.

88274-05-9

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

2-ethyl-1-methylindolizine

InChI

InChI=1S/C11H13N/c1-3-10-8-12-7-5-4-6-11(12)9(10)2/h4-8H,3H2,1-2H3

InChI Key

WRKRGVANARCNBM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN2C=CC=CC2=C1C

Origin of Product

United States

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